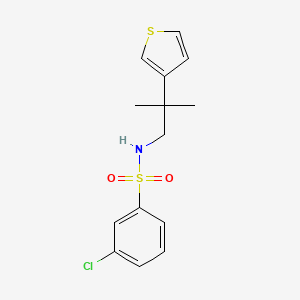

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO2S2/c1-14(2,11-6-7-19-9-11)10-16-20(17,18)13-5-3-4-12(15)8-13/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCLPEZNGLUNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves the following steps:

Formation of the Thiophene Derivative: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Alkylation: The thiophene derivative is then alkylated with 2-chloro-2-methylpropane under basic conditions to introduce the 2-methyl-2-(thiophen-3-yl)propyl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated thiophene derivative with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be used for reduction.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted benzenesulfonamides .

Scientific Research Applications

3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential biological activities make it a candidate for drug discovery and development.

Medicine: Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with four analogs from the evidence:

Functional Implications of Structural Differences

- Electron Effects : The 3-chloro substituent on the benzene ring (target compound and ) is electron-withdrawing, increasing the sulfonamide’s acidity and hydrogen-bonding capacity. In contrast, the 4-methoxy group in and is electron-donating, which may alter binding interactions in biological targets .

- The dual heterocycles in (furan + thiophene) may enhance binding to receptors with mixed hydrophobic/polar pockets .

- Piperidine and biphenyl groups in PZ-1361 () likely improve receptor selectivity but increase metabolic complexity .

Pharmacological Considerations

- 5-HT7 Receptor Antagonism : PZ-1361 () demonstrates that bulky N-alkyl chains (e.g., piperidine-biphenyl) enhance receptor affinity. The target compound’s simpler thiophene-propyl group may offer a balance between potency and pharmacokinetic properties .

- Solubility and Bioavailability : Hydroxy groups in and improve aqueous solubility but may reduce blood-brain barrier penetration. The target compound’s lack of polar substituents suggests higher lipophilicity, favoring CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.